molecular formula C11H12Cl2N2OS B1404921 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1351602-26-0

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1404921
CAS No.: 1351602-26-0
M. Wt: 291.2 g/mol
InChI Key: UINPOPXYSIDOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C11H12Cl2N2OS and its molecular weight is 291.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cascade Synthesis and Chemical Reactivity

A notable study explored the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole through the reaction of a chloro-N-dichloroethyl compound with thiourea, demonstrating the compound's utility in synthesizing complex thiazole derivatives with potential applications in material science and organic synthesis (Rozentsveig et al., 2011).

Antifungal Applications

Research on 4-methoxy-N, N-dimethylpyrimidin derivatives, including compounds structurally related to the chemical of interest, revealed significant antifungal activity against various fungi strains, suggesting potential for developing new antifungal agents (Jafar et al., 2017).

Polymeric Modification and Biomedical Applications

Another study investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including those structurally similar to 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine, highlighting the improved thermal stability and potential biomedical applications of the modified polymers (Aly & El-Mohdy, 2015).

Non-Covalent Interaction Studies

Further research on related compounds focused on understanding non-covalent interactions through quantum chemical calculations, contributing to the knowledge base on molecular interactions and stability crucial for designing more efficient materials and pharmaceuticals (Zhang et al., 2018).

Multi-Stimuli Responsive Materials

The development of novel materials, such as a half-cut cruciform and its application as security ink, utilized derivatives of the chemical to demonstrate significant potential in creating smart materials responsive to environmental stimuli (Lu & Xia, 2016).

Properties

IUPAC Name

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS.ClH/c1-15-10-4-2-3-8(5-10)13-11-14-9(6-12)7-16-11;/h2-5,7H,6H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINPOPXYSIDOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.